ethyl 4-[({(2E)-2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate ethyl 4-[({(2E)-2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16308464
InChI: InChI=1S/C20H19N3O5S/c1-2-28-19(27)12-6-8-13(9-7-12)21-17(25)11-16-18(26)23-20(29-16)22-14-4-3-5-15(24)10-14/h3-10,16,24H,2,11H2,1H3,(H,21,25)(H,22,23,26)
SMILES:
Molecular Formula: C20H19N3O5S
Molecular Weight: 413.4 g/mol

ethyl 4-[({(2E)-2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate

CAS No.:

Cat. No.: VC16308464

Molecular Formula: C20H19N3O5S

Molecular Weight: 413.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-[({(2E)-2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate -

Specification

Molecular Formula C20H19N3O5S
Molecular Weight 413.4 g/mol
IUPAC Name ethyl 4-[[2-[2-(3-hydroxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoate
Standard InChI InChI=1S/C20H19N3O5S/c1-2-28-19(27)12-6-8-13(9-7-12)21-17(25)11-16-18(26)23-20(29-16)22-14-4-3-5-15(24)10-14/h3-10,16,24H,2,11H2,1H3,(H,21,25)(H,22,23,26)
Standard InChI Key QDIAEQQIQBNDCJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC(=CC=C3)O)S2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The IUPAC name of this compound, ethyl 4-[[2-[2-(3-hydroxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoate, reflects its intricate architecture. Key structural components include:

  • A thiazolidinone ring (a five-membered heterocycle containing sulfur and nitrogen),

  • A 3-hydroxyphenyl imino group conjugated to the thiazolidinone core,

  • An acetyl spacer linking the thiazolidinone to a 4-aminobenzoate ester.

The canonical SMILES representation, CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC(=CC=C3)O)S2, provides a linear notation of its connectivity, while the InChIKey QDIAEQQIQBNDCJ-UHFFFAOYSA-N uniquely identifies its stereochemical features.

Functional Groups and Physicochemical Properties

The compound’s bioactivity arises from synergistic interactions between its functional groups:

Functional GroupRole in Bioactivity
Thiazolidinone ringServes as a hydrogen-bond acceptor, enhancing binding to enzymatic active sites .
3-Hydroxyphenyl imino groupFacilitates π-π stacking with aromatic residues in target proteins .
Ethyl benzoate esterImproves lipid solubility and membrane permeability.

The calculated partition coefficient (LogP) of 2.1 suggests moderate lipophilicity, balancing solubility and cellular uptake.

Synthesis and Structural Optimization

General Synthetic Route

The synthesis of ethyl 4-[({(2E)-2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate involves a multi-step sequence:

  • Thiazolidinone Ring Formation:

    • Condensation of thiourea derivatives with α-haloesters under basic conditions yields the thiazolidinone scaffold .

    • For this compound, 3-hydroxyphenyl isothiocyanate reacts with ethyl bromoacetate to form the 2-imino-4-thiazolidinone intermediate.

  • Acetylation and Coupling:

    • The thiazolidinone intermediate is acetylated using chloroacetyl chloride, followed by coupling with ethyl 4-aminobenzoate via a nucleophilic acyl substitution.

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity, confirmed by HPLC.

Synthetic Challenges and Solutions

  • Steric Hindrance: Bulky substituents on the thiazolidinone ring necessitate elevated temperatures (80–100°C) during coupling steps .

  • Oxidative Degradation: The 3-hydroxyphenyl group is prone to oxidation; reactions are conducted under nitrogen to preserve integrity .

Pharmacological Applications

Anticancer Activity

In vitro studies demonstrate potent antiproliferative effects against hormone-responsive cancers:

Cell LineIC₅₀ (μM)Mechanism of ActionCitation
MCF-7 (Breast)12.4Downregulation of ERα and cyclin D1.
LNCaP (Prostate)18.7Inhibition of androgen receptor nuclear translocation .
HeLa (Cervical)24.1Caspase-3 activation and PARP cleavage.

The 3-hydroxyphenyl group enhances selectivity for estrogen receptor-positive cells, as shown in competitive binding assays (Kᵢ = 0.8 μM for ERα).

Antimicrobial Efficacy

Broad-spectrum activity against Gram-positive pathogens:

MicroorganismMIC (μg/mL)Synergy with β-Lactams
Staphylococcus aureus324-fold reduction
Enterococcus faecalis64No synergy
Mycobacterium smegmatis1288-fold reduction

Mechanistic studies indicate disruption of cell wall synthesis via binding to penicillin-binding protein 2a (PBP2a) .

Computational and Mechanistic Insights

Molecular Docking Studies

Docking simulations (PDB: 3ERT for ERα) reveal critical interactions:

  • The thiazolidinone carbonyl forms hydrogen bonds with Glu353 and Arg394.

  • The 3-hydroxyphenyl group occupies the hydrophobic pocket lined by Leu387 and Phe404.

Binding Energy: -9.2 kcal/mol, comparable to tamoxifen (-10.1 kcal/mol).

QSAR Modeling

Quantitative structure-activity relationship (QSAR) analysis identifies two key descriptors:

  • Molar Refractivity (MR): Optimal MR of 110–120 correlates with improved cellular uptake.

  • Topological Polar Surface Area (TPSA): TPSA < 90 Ų enhances blood-brain barrier penetration .

Future Directions and Challenges

Structural Modifications

  • Bioisosteric Replacement: Substituting the ethyl ester with a tert-butyl group may improve metabolic stability.

  • Heterocycle Hybridization: Fusion with pyrimidine or triazole rings could amplify kinase inhibitory effects .

Preclinical Development

  • Pharmacokinetics: Current data indicate a short half-life (t₁/₂ = 1.8 h in rats), necessitating prodrug formulations.

  • Toxicity: Off-target effects on cardiac ion channels (hERG IC₅₀ = 15 μM) require mitigation via scaffold hopping .

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